molecular formula C23H23N5O2 B11125813 1-(1H-indazol-3-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

1-(1H-indazol-3-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11125813
M. Wt: 401.5 g/mol
InChI Key: NLUFSPUIDNHMFN-UHFFFAOYSA-N
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Description

1-(1H-indazol-3-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features both indazole and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

The synthesis of 1-(1H-indazol-3-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indazole and indole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), along with catalysts such as DMAP (4-dimethylaminopyridine). Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including temperature control, solvent selection, and purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

1-(1H-indazol-3-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

1-(1H-indazol-3-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 1-(1H-indazol-3-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indazole and indole moieties are known to interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain kinases or activate specific receptors, leading to downstream effects such as cell cycle arrest, apoptosis, or anti-inflammatory responses .

Comparison with Similar Compounds

1-(1H-indazol-3-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of indazole and indole moieties, which confer a broad spectrum of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-N-[2-(4-methylindol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H23N5O2/c1-15-5-4-8-20-17(15)9-11-27(20)12-10-24-23(30)16-13-21(29)28(14-16)22-18-6-2-3-7-19(18)25-26-22/h2-9,11,16H,10,12-14H2,1H3,(H,24,30)(H,25,26)

InChI Key

NLUFSPUIDNHMFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCNC(=O)C3CC(=O)N(C3)C4=NNC5=CC=CC=C54

Origin of Product

United States

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